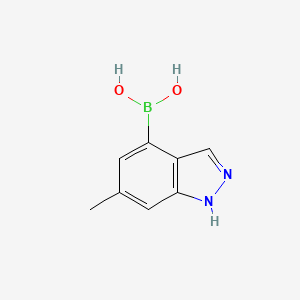

6-methyl-1H-indazol-4-yl-4-boronic acid

Description

Properties

IUPAC Name |

(6-methyl-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)6-4-10-11-8(6)3-5/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNSRGVLIRIFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1C=NN2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methyl-1H-indazol-4-ylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1H-indazol-4-ylboronic acid is a specialized heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a methylated indazole core functionalized with a boronic acid moiety, renders it a valuable building block for the construction of complex molecular frameworks. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, and the boronic acid group serves as a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 6-methyl-1H-indazol-4-ylboronic acid, offering insights for its effective utilization in research and development.

Chemical Structure and Identifiers

The structural representation of 6-methyl-1H-indazol-4-ylboronic acid is fundamental to understanding its chemical behavior. The molecule consists of a bicyclic indazole ring system, with a methyl group substituted at the 6-position and a boronic acid group at the 4-position.

Molecular Formula: C₈H₉BN₂O₂

Molecular Weight: 175.98 g/mol

CAS Number: 1310383-73-3[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-methyl-1H-indazol-4-ylboronic acid is crucial for its handling, storage, and application in chemical reactions. While specific experimental data for this particular derivative is not extensively published, properties can be inferred from related indazole and arylboronic acid compounds.

| Property | Value | Source/Reference |

| Appearance | White to off-white solid | General observation for arylboronic acids |

| Melting Point | Not explicitly reported. Related indazole boronic acids have melting points in the range of 150-300 °C. | Inferred from related compounds |

| Boiling Point | Not applicable (decomposes at high temperatures) | General property of arylboronic acids |

| Solubility | Generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. Limited solubility in nonpolar solvents and water.[1] | General solubility of arylboronic acids[1] |

| pKa | The pKa of the boronic acid group is typically in the range of 8-10 for arylboronic acids. The indazole moiety may influence this value.[3] | General pKa range for arylboronic acids[3] |

| Stability | Arylboronic acids are known to be sensitive to air and moisture, and can undergo dehydration to form boroxines (cyclic anhydrides).[4] They are also susceptible to protodeboronation under certain conditions.[5] | General stability of arylboronic acids[4][5] |

Synthesis and Reactivity

The synthesis of 6-methyl-1H-indazol-4-ylboronic acid typically involves a multi-step sequence, starting from a suitably substituted indazole precursor. A common synthetic strategy is the borylation of a halo-indazole derivative.

Illustrative Synthetic Workflow

Caption: A general synthetic workflow for the preparation of 6-methyl-1H-indazol-4-ylboronic acid.

The reactivity of 6-methyl-1H-indazol-4-ylboronic acid is dominated by the boronic acid functionality. It readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of organic halides and triflates, enabling the formation of carbon-carbon bonds.[6] This reaction is a cornerstone of modern organic synthesis and is extensively used in the pharmaceutical industry.

Applications in Research and Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates with diverse therapeutic applications, including oncology, inflammation, and infectious diseases.[4][7] The ability to introduce various substituents onto the indazole ring system via the boronic acid handle makes 6-methyl-1H-indazol-4-ylboronic acid a valuable tool for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Example Signaling Pathway Application

Indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, the indazole moiety can be found in compounds targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[8]

Caption: Simplified diagram of the PI3K/Akt signaling pathway, a common target for indazole-based inhibitors.

Experimental Protocols

General Handling and Storage

Arylboronic acids require careful handling to maintain their integrity.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term storage, refrigeration is recommended. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general procedure for the coupling of 6-methyl-1H-indazol-4-ylboronic acid with an aryl bromide.

Materials:

-

6-Methyl-1H-indazol-4-ylboronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add 6-methyl-1H-indazol-4-ylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Spectroscopic Characterization

-

¹H NMR: Aromatic protons on the indazole ring are expected to appear in the range of δ 7.0-8.5 ppm. The methyl protons should appear as a singlet around δ 2.3-2.6 ppm. The boronic acid protons are often broad and may not be observed.

-

¹³C NMR: Aromatic carbons are expected in the δ 110-150 ppm range. The methyl carbon should appear around δ 15-25 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.98 g/mol ).

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 6-methyl-1H-indazol-4-ylboronic acid.

-

Hazard Identification: Arylboronic acids are generally considered to be irritants to the eyes, skin, and respiratory system.[5] Some studies have suggested that certain arylboronic acids may be weakly mutagenic.[5]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Methyl-1H-indazol-4-ylboronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its ability to participate in a wide range of chemical transformations, particularly the Suzuki-Miyaura cross-coupling, makes it an important tool for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe use in the laboratory.

References

-

American Chemical Society. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

Sources

- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]

- 2. 6-methyl-1H-indazol-4-yl-4-boronic acid | 1310383-73-3 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

6-methyl-1H-indazol-4-ylboronic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 6-methyl-1H-indazol-4-ylboronic acid

Abstract

This guide provides a comprehensive, multi-technique framework for the definitive structural analysis of 6-methyl-1H-indazol-4-ylboronic acid. As a critical building block in modern medicinal chemistry, its structural integrity is paramount for the successful synthesis of next-generation therapeutics. We move beyond mere procedural descriptions to explain the causal-driven choices behind the analytical strategy, ensuring a self-validating and robust characterization. This document is designed to equip researchers with both the theoretical underpinnings and field-proven protocols necessary for confident structural elucidation and purity assessment.

Strategic Imperative: The Role of 6-methyl-1H-indazol-4-ylboronic acid in Drug Discovery

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including treatments for cancer and neurological disorders.[1][2][3] 6-methyl-1H-indazol-4-ylboronic acid leverages this potent core, functionalizing it with a boronic acid moiety. This makes it a highly versatile reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic chemistry for creating complex carbon-carbon bonds.[4][5]

The absolute certainty of its structure is not merely an academic exercise; it is a critical quality attribute. Any ambiguity, whether an isomeric impurity or structural misidentification, can derail a drug discovery campaign, leading to wasted resources and invalid biological data. Therefore, a rigorous, orthogonal analytical approach is not just recommended, it is essential.

Foundational Physicochemical Profile

A baseline understanding of the compound's properties is the first step in any analytical workflow.

| Property | Value | Source |

| CAS Number | 1310383-73-3 | [6] |

| Molecular Formula | C₈H₉BN₂O₂ | |

| Molecular Weight | 175.98 g/mol | |

| Appearance | Solid (typically off-white to pale yellow) | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | [4] |

The Core Analytical Triad for Structural Elucidation

No single technique is sufficient. We employ a synergistic combination of Nuclear Magnetic Resonance, Mass Spectrometry, and X-ray Crystallography to build an unassailable structural case.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Rationale: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 6-methyl-1H-indazol-4-ylboronic acid, ¹H NMR will confirm the placement and environment of all protons, while ¹³C NMR will do the same for the carbon skeleton. We use DMSO-d₆ as the solvent due to the compound's excellent solubility and to ensure the observation of exchangeable protons (N-H and O-H).

Step-by-Step Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5–10 mg of the sample in approximately 0.7 mL of high-purity DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a spectrometer with a field strength of at least 400 MHz for ¹H observation.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.[7]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Reference the spectrum to the DMSO solvent peak at 39.5 ppm.[7]

-

-

(Recommended) 2D NMR: Acquire a ¹H-¹³C HSQC experiment to unequivocally correlate each proton to its directly attached carbon, confirming assignments.

-

Data Interpretation:

-

¹H NMR: Expect distinct signals for the three aromatic protons on the indazole ring, a singlet for the indazole N-H (often broad), a singlet for the methyl group, and a broad singlet for the two B(OH)₂ protons.

-

¹³C NMR: Expect signals corresponding to the 8 unique carbon atoms. The carbon atom directly attached to the boron (C4) may appear as a broader signal.

-

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: Mass spectrometry provides the molecular weight, acting as a crucial check on the elemental formula derived from NMR. Boronic acids present a unique challenge: they can dehydrate and trimerize to form cyclic boroxines, which can complicate spectral interpretation.[8][9] To circumvent this, we employ Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS), which is a soft ionization technique that analyzes the compound directly from solution, minimizing in-source degradation.

Step-by-Step Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Create a dilute solution (~0.1 mg/mL) of the compound in a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or TOF, coupled to a UPLC/HPLC system.

-

Chromatographic Method:

-

Mass Spectrometry Method:

-

Ionization Mode: ESI, run in both positive and negative modes.

-

Data Acquisition: Acquire full scan data from m/z 70-500.

-

-

Data Interpretation:

-

Positive Mode: Search the spectrum for the protonated molecule [M+H]⁺ at an m/z of 177.0826 .

-

Negative Mode: Search the spectrum for the deprotonated molecule [M-H]⁻ at an m/z of 175.0684 . The high-resolution data should match these theoretical values within 5 ppm. The observation of both ions provides extremely high confidence in the assigned elemental formula.

-

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While NMR and MS define connectivity and formula, X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in space.[12] It is the ultimate arbiter, capable of distinguishing between subtle positional isomers and revealing detailed bond lengths and angles.[13][14]

Experimental Workflow: X-ray Crystallography

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol Synopsis:

-

Crystallization: High-quality single crystals are grown using methods like slow evaporation of a saturated solution (e.g., in ethanol/water) or vapor diffusion.[12]

-

Data Collection: A suitable crystal is mounted and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map, from which atomic positions are determined and refined to yield the final, precise 3D structure.[12]

Purity Assessment: A Quantitative Approach

Expertise & Rationale: Structural confirmation is incomplete without a quantitative assessment of purity. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this task. It separates the target compound from any impurities, allowing for accurate quantification.

Step-by-Step Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Instrumentation: A standard HPLC or UPLC system with a UV/PDA detector and a reversed-phase C18 column.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Purity is expressed as the area of the main peak as a percentage of the total peak area. For drug development, a purity of >95% is typically required.

Synthesis of Information: A Self-Validating System

The power of this multi-technique approach lies in its self-validating nature. Each result corroborates the others, creating a cohesive and trustworthy structural assignment.

Caption: A logical map of the self-validating analytical workflow.

Conclusion

The structural analysis of 6-methyl-1H-indazol-4-ylboronic acid is a critical step in its application for drug discovery and development. By systematically applying a suite of orthogonal analytical techniques—NMR for connectivity, HRMS for elemental composition, HPLC for purity, and X-ray crystallography for definitive 3D structure—researchers can proceed with absolute confidence in the integrity of their starting material. This rigorous, causality-driven approach mitigates risk and forms the foundation for reproducible, high-quality scientific outcomes.

References

- Mass Spectrometry of (7-Heptylnaphthalen-2-yl)

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.

- Analysis of boronic acids by nano liquid chromatography-direct electron ioniz

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ioniz

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.

- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv

- 6-methyl-1H-indazol-4-yl-4-boronic acid | 1310383-73-3. ChemicalBook.

- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv

- Electronic Supporting Inform

- (6-Methyl-1H-indazol-4-yl)boronic acid. BLDpharm.

- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.

- 1-Methyl-1H-indazole-6-boronic acid = 95 1150114-80-9. Sigma-Aldrich.

- (1H-Indazol-4-yl)boronic acid | 1023595-17-6. Sigma-Aldrich.

- CAS 1023595-17-6: 1H-indazol-4-ylboronic acid. CymitQuimica.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- Synthesis of indazoles from 2-formylphenylboronic acids. PMC - NIH.

- Indazole-4-boronic acid, hydrochloride(1023595-17-6) 1H NMR spectrum. ChemicalBook.

- The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

- Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 1310383-73-3 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

NMR and mass spectrometry data for 6-methyl-1H-indazol-4-ylboronic acid

An In-Depth Technical Guide to the Structural Characterization of 6-methyl-1H-indazol-4-ylboronic Acid

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-methyl-1H-indazol-4-ylboronic acid (CAS 1310383-73-3). As a critical building block in contemporary drug discovery, particularly in the synthesis of potent kinase inhibitors such as GDC-0941, rigorous structural verification is paramount.[1] This document is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of the analytical methodologies and data interpretation necessary to confirm the identity, structure, and purity of this key synthetic intermediate.

The Central Role of Structural Verification

In the landscape of medicinal chemistry, the unequivocal confirmation of a molecule's structure is the foundation upon which all subsequent biological and pharmacological data rests. For intermediates like 6-methyl-1H-indazol-4-ylboronic acid, even minor structural ambiguities can lead to the synthesis of incorrect final compounds, resulting in wasted resources and misleading biological results. The synergistic application of NMR spectroscopy and mass spectrometry provides a self-validating system for structural elucidation, offering orthogonal data points that, when combined, leave no room for doubt.

Below is a diagram illustrating the core analytical workflow for structural confirmation, a process that ensures data integrity from sample preparation through final validation.

Caption: High-level workflow for analytical characterization.

Molecular Structure and Atom Numbering

The foundational step in spectral interpretation is a clear understanding of the molecule's structure and a consistent atom numbering system.

Caption: Structure of 6-methyl-1H-indazol-4-ylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol ensures reproducible and high-resolution NMR spectra.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6-methyl-1H-indazol-4-ylboronic acid.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice due to its high polarity, which effectively solubilizes the boronic acid, and its ability to slow the exchange of labile protons (NH, OH), often allowing for their observation.[2]

-

Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) serves as a reliable internal reference.[2]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integrity.

-

¹³C NMR: Utilize proton decoupling (e.g., zgpg30) and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

2D NMR: If assignments are ambiguous, HSQC and HMBC experiments should be performed to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.[3]

-

¹H and ¹³C NMR Spectral Data Interpretation

The following tables summarize the predicted chemical shifts and multiplicities for 6-methyl-1H-indazol-4-ylboronic acid. These predictions are based on established principles of NMR spectroscopy and data from analogous indazole structures.[4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (N1-H) | ~13.1 | broad singlet | - | Labile proton, characteristic of indazole NH. |

| H3 | ~8.1 | singlet | - | Proton on the pyrazole ring. |

| H7 | ~7.6 | singlet | - | Aromatic proton adjacent to the boronic acid group. |

| H5 | ~7.2 | singlet | - | Aromatic proton adjacent to the methyl group. |

| B(OH)₂ | ~8.2 | broad singlet | - | Labile protons; shift is concentration and water-dependent. |

| CH₃ | ~2.4 | singlet | - | Methyl group protons. |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C3 | ~134.0 | Methine carbon in the pyrazole ring. |

| C3a | ~122.0 | Quaternary carbon at the ring junction. |

| C4 | ~128.0 (broad) | Carbon bearing the boronic acid group; signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| C5 | ~130.0 | Methine carbon on the benzene ring. |

| C6 | ~139.0 | Quaternary carbon bearing the methyl group. |

| C7 | ~115.0 | Methine carbon on the benzene ring. |

| C7a | ~141.0 | Quaternary carbon at the ring junction. |

| CH₃ | ~21.0 | Methyl carbon. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation, further structural information. The analysis of boronic acids by MS requires specific considerations due to their chemical nature.

Causality Behind Experimental Choices: Overcoming Boronic Acid Challenges

Boronic acids have a well-documented tendency to undergo dehydration, especially at elevated temperatures in the MS source, to form cyclic anhydride trimers known as boroxines.[6] This can suppress the desired molecular ion signal and complicate spectral interpretation. To mitigate this, a "soft" ionization technique like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC) is the authoritative choice.

-

LC-ESI-MS: This method introduces the analyte into the MS source in a liquid stream at ambient or near-ambient temperatures, minimizing thermal degradation and boroxine formation.[6][7]

-

Ionization Mode: Boronic acids can be analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. However, negative mode ESI is often highly sensitive and provides a clean spectrum, detecting the deprotonated boronate species.[8]

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.[9]

-

Chromatography: Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, often with an additive like ammonium acetate to improve ionization.[6][7]

-

Mass Spectrometry:

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which aids in formula confirmation.

-

Ionization: Electrospray Ionization (ESI).

-

Acquisition: Scan in both positive and negative modes over a mass range of m/z 50-500.

-

MS Data Interpretation

The molecular formula of 6-methyl-1H-indazol-4-ylboronic acid is C₈H₉BN₂O₂. The monoisotopic mass is calculated to be 176.0757 Da .

Table 3: Expected Ions in High-Resolution Mass Spectrometry

| Ion Species | Calculated m/z | Ionization Mode | Notes |

| [M+H]⁺ | 177.0835 | Positive ESI | Protonated molecule. |

| [M+Na]⁺ | 199.0655 | Positive ESI | Sodium adduct, common in ESI. |

| [M-H]⁻ | 175.0679 | Negative ESI | Deprotonated molecule, often a strong signal. |

| [M+HCOO]⁻ | 221.0785 | Negative ESI | Formate adduct from mobile phase contaminants. |

The diagram below illustrates a potential fragmentation pathway for the protonated molecule, involving the characteristic loss of water.

Caption: A plausible fragmentation pathway for [M+H]⁺.

Conclusion: A Self-Validating Structural Confirmation

The combined analytical data from NMR spectroscopy and mass spectrometry provides an unambiguous and robust confirmation of the structure of 6-methyl-1H-indazol-4-ylboronic acid. The ¹H and ¹³C NMR spectra define the precise arrangement of the carbon-hydrogen framework, including the substitution pattern on the indazole ring. High-resolution mass spectrometry confirms the elemental composition and molecular weight. This self-validating approach, where orthogonal techniques corroborate the same molecular structure, is the gold standard in chemical synthesis and drug development, ensuring the integrity of foundational research.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. Available at: [Link]6][7]

-

Flender, C., & Arndt, H. D. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 845–850. Available at: [Link]]

-

Williams, J. P., L. J. G. Billyard, and J. H. Scrivens. "Analysis of Boronic Acids Without Chemical Derivatisation." ResearchGate, Jan. 2008. Available at: [Link]

-

Reddy, G. S., & Kumar, K. R. (2018). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 9(11), 549-564. Available at: [Link]8]

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. Available at: [Link]1]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[3]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. Available at: [Link]2]

Sources

- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. rsc.org [rsc.org]

- 5. cup.lmu.de [cup.lmu.de]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 9. researchgate.net [researchgate.net]

The Strategic Utility of 6-Methyl-1H-indazol-4-ylboronic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: The Rising Prominence of the Indazole Scaffold

The indazole motif is a cornerstone in contemporary medicinal chemistry, renowned for its versatile biological activities. Its presence in a multitude of clinically significant agents underscores its importance as a "privileged scaffold" in drug design. 6-Methyl-1H-indazol-4-ylboronic acid (CAS No. 1310383-73-3) has emerged as a particularly valuable building block for the synthesis of complex molecular architectures, primarily through its application in palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, and its application in the synthesis of pharmacologically relevant compounds, with a focus on kinase inhibitors.

Commercial Availability

6-Methyl-1H-indazol-4-ylboronic acid is readily accessible from a range of specialized chemical suppliers. Its availability facilitates its direct incorporation into drug discovery pipelines, obviating the need for multi-step de novo synthesis in many instances. Researchers can procure this reagent in various purities and quantities to suit both small-scale library synthesis and larger-scale lead optimization campaigns.

Table 1: Commercial Suppliers of 6-Methyl-1H-indazol-4-ylboronic acid

| Supplier | Product Number | Purity | Available Quantities |

| BLDpharm | BD140735 | >95% | 250mg, 1g, 5g |

| Ambeed | am140735 | >97% | 250mg, 1g, 5g, 10g |

| Mcule | mc-6988 | >95% | 1mg, 5mg, 10mg, 25mg, 50mg |

| A2B Chem | AB140735 | >95% | 250mg, 1g, 5g |

| Key Organics | BB-6988 | >95% | 250mg, 1g |

Note: Availability and product details are subject to change. Please refer to the suppliers' websites for the most current information.

Synthesis of 6-Methyl-1H-indazol-4-ylboronic Acid: A Plausible Synthetic Route

While many researchers will opt for commercial sources, an in-house synthesis may be desirable for certain applications. Based on established methodologies for the synthesis of substituted indazoles and boronic acids, a robust synthetic pathway can be proposed. The following protocol is a scientifically sound, multi-step synthesis starting from commercially available 3-methyl-4-nitroaniline.

Experimental Protocol: Synthesis of 6-Methyl-1H-indazol-4-ylboronic Acid

Step 1: Diazotization of 3-methyl-4-nitroaniline and Iodination

-

To a stirred solution of 3-methyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve potassium iodide (3.0 eq) in water and add it to the diazonium salt solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Extract the product with ethyl acetate, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-iodo-3-methyl-4-nitrobenzene.

Step 2: Intramolecular Cyclization to form 4-Iodo-6-methyl-1H-indazole

-

To a solution of 1-iodo-3-methyl-4-nitrobenzene (1.0 eq) in acetic acid, add iron powder (5.0 eq) in portions.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture, filter through celite, and neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-iodo-6-methyl-1H-indazole. Purify by column chromatography.

Step 3: Miyaura Borylation to 6-Methyl-1H-indazol-4-ylboronic Acid Pinacol Ester

-

To a solution of 4-iodo-6-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq) in 1,4-dioxane, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to 80-90 °C and stir for 12 hours.

-

Cool the mixture, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

Step 4: Hydrolysis to 6-Methyl-1H-indazol-4-ylboronic Acid

-

To a solution of the pinacol ester from Step 3 in a mixture of acetone and water, add sodium periodate (3.0 eq) and stir at room temperature for 6 hours.

-

Filter the reaction mixture and concentrate the filtrate to remove acetone.

-

Acidify the aqueous residue with 1N HCl to precipitate the boronic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-Methyl-1H-indazol-4-ylboronic acid.

Caption: Plausible synthetic workflow for 6-Methyl-1H-indazol-4-ylboronic Acid.

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of 6-methyl-1H-indazol-4-ylboronic acid in medicinal chemistry lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the indazole scaffold and a variety of aryl or heteroaryl halides, providing a powerful tool for the rapid generation of compound libraries and the synthesis of complex drug candidates.[3]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Methyl-1H-indazol-4-ylboronic Acid with a Heteroaryl Bromide

This protocol provides a general method for the coupling of 6-methyl-1H-indazol-4-ylboronic acid with a generic heteroaryl bromide, a common transformation in the synthesis of kinase inhibitors.

-

To a microwave vial, add 6-methyl-1H-indazol-4-ylboronic acid (1.2 eq), the heteroaryl bromide (1.0 eq), sodium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq).

-

Evacuate and backfill the vial with argon three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired coupled product.

Application in Kinase Inhibitor Synthesis

The indazole core is a key feature in numerous kinase inhibitors, where it often serves as a hinge-binding motif. The use of substituted indazole boronic acids, such as the 6-methyl-1H-indazol-4-yl derivative, allows for the strategic introduction of this scaffold into potential drug candidates. For example, the synthesis of VEGFR-2 inhibitors often involves the coupling of an indazole moiety to a pyrazole or a similar heterocyclic core.[4] While a direct synthesis of a marketed drug using this specific boronic acid is not prominently documented, its structural similarity to fragments of known kinase inhibitors like Nilotinib and Imatinib suggests its high potential in the development of novel therapeutics in this class.[5][6]

Conclusion

6-Methyl-1H-indazol-4-ylboronic acid is a commercially available and synthetically accessible building block of significant value to the drug discovery community. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the construction of complex molecules, particularly in the area of kinase inhibitor development. The protocols and information presented in this guide are intended to equip researchers with the foundational knowledge to effectively incorporate this versatile reagent into their research and development programs.

References

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)

-

Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - CONICET. (URL: [Link])

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google P

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - NIH. (URL: [Link])

- WO2006048745A1 - Methods for preparing indazole compounds - Google P

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

-

Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (URL: [Link])

- US8765761B2 - 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)

-

SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE - European Patent Office - EP 4045494 B1. (URL: [Link])

-

Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Publishing. (URL: [Link])

-

indazole - Organic Syntheses Procedure. (URL: [Link])

-

6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed. (URL: [Link])

Sources

- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Stability and Storage of 6-methyl-1H-indazol-4-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-methyl-1H-indazol-4-ylboronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds. The integrity of this reagent is paramount for the success, reproducibility, and scalability of synthetic campaigns. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 6-methyl-1H-indazol-4-ylboronic acid. We will delve into the primary degradation pathways, including protodeboronation and oxidation, and elucidate the mechanistic rationale behind recommended handling and storage protocols. Furthermore, this guide will present detailed methodologies for assessing the stability of this reagent, ensuring that researchers can maintain the fidelity of their starting materials and achieve reliable synthetic outcomes.

Introduction: The Critical Role of Reagent Integrity in Synthesis

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The success of this powerful reaction is intrinsically linked to the quality and stability of the boronic acid coupling partner. While many boronic acids are conveniently handled as air- and moisture-stable solids, they are not impervious to degradation.[3] Reagent instability can lead to diminished reaction yields, the formation of difficult-to-remove impurities, and a lack of reproducibility, ultimately impeding drug development timelines.[4]

6-methyl-1H-indazol-4-ylboronic acid, with its indazole motif, is a key structural component in various biologically active molecules.[5] Understanding its stability profile is therefore not merely a matter of good laboratory practice but a critical component of ensuring the efficiency and success of synthetic routes employing this reagent. This guide will provide the foundational knowledge and practical protocols to maintain the integrity of 6-methyl-1H-indazol-4-ylboronic acid.

Fundamental Degradation Pathways of Arylboronic Acids

The stability of 6-methyl-1H-indazol-4-ylboronic acid is primarily influenced by two key degradation pathways common to arylboronic acids: protodeboronation and oxidation.

Protodeboronation: The Hydrolytic Cleavage of the C-B Bond

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (6-methyl-1H-indazole) and boric acid.[4] This process is often catalyzed by aqueous acidic or basic conditions.[4][6] The presence of the heteroaromatic indazole ring can influence the rate of protodeboronation, as heteroatoms can affect the electronic properties of the aromatic system and may be susceptible to protonation.[7]

The generally accepted mechanism for protodeboronation can be influenced by pH. Under aqueous conditions, the boronic acid can exist in equilibrium with its anionic boronate form. Both species can be susceptible to protonolysis, leading to the undesired cleavage of the C-B bond.[4]

Caption: General schematic of protodeboronation.

Oxidation: Conversion to the Corresponding Phenol

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol (6-methyl-1H-indazol-4-ol).[8][9] This oxidative degradation can be mediated by various oxidants, including atmospheric oxygen, particularly in the presence of metal catalysts or under harsh reaction conditions. The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by rearrangement and hydrolysis.[9]

Caption: General schematic of oxidative degradation.

Recommended Storage and Handling Protocols

To mitigate the degradation of 6-methyl-1H-indazol-4-ylboronic acid, the following storage and handling protocols are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or in a freezer at -20°C. | Lower temperatures slow down the rates of both protodeboronation and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |

| Light | Store in an opaque or amber vial to protect from light. | Light can potentially accelerate oxidative degradation pathways. |

| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Moisture is a key reactant in the protodeboronation pathway.[4] |

| Purity | Use high-purity material and avoid cross-contamination. | Impurities, especially metal residues, can catalyze degradation reactions. |

Enhancing Stability: The Use of Boronate Esters and Trifluoroborate Salts

For applications requiring long-term storage or use under conditions that may promote degradation, converting 6-methyl-1H-indazol-4-ylboronic acid to a more stable derivative is a prudent strategy.

-

Boronate Esters (e.g., Pinacol Esters): These are generally more stable towards hydrolysis and oxidation than the free boronic acid.[3][10] They are often less polar, which can simplify purification by chromatography.[10]

-

Potassium Trifluoroborate Salts: These salts are typically crystalline, air-stable solids with enhanced stability against oxidation. The tetracoordinate boron center minimizes decomposition pathways.[10]

-

N-Methyliminodiacetic Acid (MIDA) Boronate Esters: MIDA esters are exceptionally stable and can be handled on the benchtop indefinitely under air.[11] They are compatible with chromatography and remain unreactive in anhydrous cross-coupling conditions, with deprotection achieved under mild aqueous basic conditions.[11]

Caption: Protective strategies for enhancing stability.

Experimental Protocols for Stability Assessment

Regularly assessing the purity and stability of 6-methyl-1H-indazol-4-ylboronic acid is crucial. The following are standard analytical methods for this purpose.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 6-methyl-1H-indazol-4-ylboronic acid and quantify any degradation products.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be 5-95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The primary degradation products, 6-methyl-1H-indazole (from protodeboronation) and 6-methyl-1H-indazol-4-ol (from oxidation), will have different retention times.

Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the boronic acid and detect the presence of degradation products.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum. The disappearance of the B(OH)₂ proton signals (which can be broad and exchangeable) and the appearance of new aromatic signals corresponding to 6-methyl-1H-indazole or 6-methyl-1H-indazol-4-ol are indicative of degradation.

-

-

¹¹B NMR Analysis:

-

Acquire a ¹¹B NMR spectrum. A signal around 28-30 ppm is characteristic of an arylboronic acid. The appearance of a signal around 19 ppm would indicate the formation of boric acid.

-

Conclusion

The chemical stability of 6-methyl-1H-indazol-4-ylboronic acid is a critical factor for its successful application in organic synthesis. By understanding the primary degradation pathways of protodeboronation and oxidation, and by implementing the recommended storage and handling protocols, researchers can ensure the integrity of this valuable reagent. For enhanced stability, particularly for long-term storage or demanding applications, conversion to a boronate ester or trifluoroborate salt is a highly effective strategy. Regular analytical assessment via HPLC and NMR will further guarantee the quality of the material, leading to more reliable and reproducible synthetic outcomes in drug discovery and development.

References

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research.

- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology.

- 6-methyl-1H-indazol-4-yl-4-boronic acid | 1310383-73-3. ChemicalBook.

- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery.

- Bor

- Protecting Groups for Boronic Acids.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

- (6-Methyl-1H-indazol-4-yl)boronic acid. BLDpharm.

- Hydrolysis mechanism of arylboronic acids.

- Boronic Acids & Deriv

- Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.

- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.

- 1-Methyl-1H-indazole-6-boronic acid. Sigma-Aldrich.

- 1H-indazol-4-ylboronic acid. CymitQuimica.

- Organoborons. Frontier Specialty Chemicals.

- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- (1H-Indazol-4-yl)boronic acid. Sigma-Aldrich.

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 11. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

The Strategic Utility of Indazole Boronic Acids in Modern Medicinal Chemistry

An in-depth technical guide by a Senior Application Scientist

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When functionalized with a boronic acid or its corresponding ester, this heterocyclic system transforms into a uniquely versatile building block. Indazole boronic acids are not merely passive intermediates for carbon-carbon bond formation; they are increasingly recognized for their potential to act as key pharmacophoric elements, engaging in specific, high-affinity interactions with biological targets. This guide provides an in-depth exploration of the synthesis, application, and untapped potential of indazole boronic acids, offering researchers and drug development professionals a comprehensive overview of their strategic importance in the design of next-generation therapeutics.

Introduction: The Rise of the Indazole Scaffold in Drug Design

The pursuit of novel chemical matter with drug-like properties is the central challenge of medicinal chemistry. Success often hinges on identifying "privileged scaffolds"—core molecular frameworks that can be decorated to interact with a wide range of biological targets. The indazole ring system has firmly established itself in this category.

The Privileged Nature of the Indazole Moiety

Indazole is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. This structure is a bioisostere of indole, yet its unique arrangement of nitrogen atoms offers distinct hydrogen bonding capabilities, dipole moments, and metabolic profiles. Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic key interactions within protein binding sites, particularly the hinge region of kinases. This has led to its incorporation into a multitude of successful drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2]

Boronic Acids: More Than Just Coupling Partners

Boronic acids (R-B(OH)₂) and their esters (e.g., pinacol esters) have become indispensable tools in organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction allows for the efficient and modular construction of C-C bonds, a fundamental transformation in drug synthesis.[5] Beyond their synthetic utility, boronic acids possess unique chemical properties that make them attractive as pharmacophores. The empty p-orbital on the boron atom allows for the formation of reversible covalent bonds with nucleophilic residues like serine or threonine in enzyme active sites, a mechanism exploited by the blockbuster proteasome inhibitor Bortezomib.[6][7][8]

Synergy: The Unique Potential of Indazole Boronic Acids

The combination of the privileged indazole scaffold with the versatile boronic acid functional group creates a powerful tool for drug discovery. It provides a direct and highly adaptable handle for building molecular complexity via cross-coupling, while also opening avenues for designing novel inhibitors that leverage the unique reactivity of the boron center.

Synthetic Strategies for Accessing Indazole Boronic Acids

The availability of robust synthetic routes is critical for the exploration of any chemical scaffold. Indazole boronic acids are typically prepared as their more stable pinacol ester derivatives, which can be readily accessed from halogenated indazole precursors.

Foundational Method: Miyaura Borylation

The most common and reliable method for synthesizing aryl boronic esters is the palladium-catalyzed Miyaura borylation reaction. This method involves the coupling of a halo-indazole (typically bromo- or iodo-) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[9][10]

-

Causality in Experimental Choices: The reaction requires a palladium catalyst, often with a phosphine ligand, to facilitate the catalytic cycle. A base, such as potassium acetate (KOAc), is crucial for the transmetalation step. The choice of an N-protecting group (e.g., THP, SEM) on the indazole is often necessary to prevent side reactions and improve solubility and stability during synthesis and purification.[9][11]

Protocol: A Representative Synthesis of an N-Protected Indazole-7-boronic Acid Pinacol Ester

This protocol describes a general method for the Miyaura borylation of a protected halo-indazole.

Experimental Workflow Diagram

Caption: Workflow for Miyaura Borylation of Halo-Indazoles.

Materials:

-

N-Protected Halo-Indazole (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Anhydrous 1,4-Dioxane

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the N-protected halo-indazole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) active species is oxygen-sensitive.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by silica gel column chromatography to yield the desired indazole boronic acid pinacol ester.[9][10]

The Role of Indazole Boronic Acids as Synthetic Building Blocks

The primary application of indazole boronic acids in medicinal chemistry is as key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Drug Discovery

The Suzuki-Miyaura reaction forms a C(sp²)-C(sp²) bond between an organoborane and an organohalide.[3] Its wide functional group tolerance, mild reaction conditions, and the commercial availability of diverse building blocks have made it a favored method for synthesizing biaryl and heteroaryl structures common in drug molecules.[12]

Mechanism and Key Parameters: The catalytic cycle involves three main steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[4][13]

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][14]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Case Study: Synthesis of Axitinib (Inlyta®)

Axitinib is a potent tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma. It functions by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). Many reported syntheses of Axitinib rely on a key Suzuki-Miyaura coupling step where an indazole derivative is coupled with an aryl partner. While some routes use an iodo-indazole and a thio-aryl boronic acid, others employ the reverse strategy, highlighting the flexibility of this approach in complex molecule synthesis.[16][17][18]

Protocol: A General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Indazole Boronic Acid Pinacol Ester (1.0 equiv)

-

Aryl or Heteroaryl Halide (1.0-1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vial, combine the indazole boronic acid ester, the aryl halide, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vial and purge with argon.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C until the starting material is consumed (monitor by LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via column chromatography or recrystallization.[12][19]

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |

| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 100 | 85 |

| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 88 |

| This table presents generalized conditions based on literature precedents for similar couplings.[12][20] Yields are representative and substrate-dependent. |

Indazole Boronic Acids as Bioisosteres and Pharmacophores

Beyond their role as synthetic intermediates, the indazole boronic acid motif itself holds significant potential as a pharmacophore capable of direct, specific interactions with protein targets.

Boronic Acids as Reversible Covalent Inhibitors

The Lewis acidic boron atom can accept a lone pair of electrons from a nucleophilic amino acid residue (like serine or threonine) in an enzyme's active site.[7] This forms a stable, tetrahedral boronate adduct, which effectively mimics the transition state of substrate hydrolysis.[8] This interaction is covalent but reversible, offering a unique pharmacological profile that combines the high potency and duration of covalent inhibitors with a potentially improved safety profile compared to irreversible modifiers.[21][22] While Bortezomib is the canonical example targeting a threonine in the proteasome, this principle is broadly applicable.[7]

Indazole Boronic Acids in Kinase Inhibition

Kinases are a major class of drug targets, and the indazole scaffold is a well-established "hinge-binder," forming key hydrogen bonds in the ATP-binding site. The strategic placement of a boronic acid on this scaffold could lead to novel inhibitor designs.

Case Study: Development of Novel IRAK4 Inhibitors Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway and a high-value target for treating inflammatory diseases.[23][24] Several potent IRAK4 inhibitors have been developed that feature an indazole core.[25] While many of these are traditional reversible inhibitors, the development of an indazole-based compound with a boronic acid "warhead" could represent a novel approach. Such a compound could achieve high potency and selectivity by combining the hinge-binding affinity of the indazole with a reversible covalent interaction with a nearby nucleophile in the active site.[23][26]

VEGFR Signaling Pathway Targeted by Axitinib

Caption: Axitinib inhibits VEGFR2 signaling to block angiogenesis.[27][28][29]

Challenges and Future Directions

Despite their immense potential, the use of boronic acids in drug development is not without challenges.

-

Stability: Boronic acids can be susceptible to oxidative degradation and protodeboronation under physiological conditions.[30] This has led to the development of more stable derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, which can improve stability and solubility while releasing the active boronic acid in vivo.[6]

-

Off-Target Effects: The reactivity of the boronic acid must be carefully tuned to ensure selectivity for the desired target over other biological nucleophiles.

-

Future Directions: The future of indazole boronic acids lies in their expanded application as reversible covalent inhibitors for new target classes and in the development of novel cross-coupling methodologies that allow for their incorporation into more complex and diverse molecular architectures.

Conclusion

Indazole boronic acids and their esters represent a powerful convergence of a privileged medicinal chemistry scaffold and a uniquely versatile chemical functional group. Their established role as robust building blocks in Suzuki-Miyaura cross-coupling is a cornerstone of modern drug synthesis. Looking forward, the true frontier lies in harnessing the boron moiety itself as a sophisticated pharmacophore for designing highly potent and selective reversible covalent inhibitors. For researchers and drug development professionals, a deep understanding of the synthesis, reactivity, and biological potential of these compounds is essential for unlocking the next wave of innovative therapeutics.

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]

-

Ferrara, N., & Alitalo, K. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research. [Link]

-

Cusabio. VEGF Signaling Pathway. [Link]

-

Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

-

Vechorkin, O., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Sameera, W. M. C., & Maseras, F. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2025). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. [Link]

-

Al-Rawashdeh, A., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry. [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. [Link]

-

Lesnikowski, Z. J., & Paradowska, E. (2016). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Roberts, T. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

-

ResearchGate. (2009). (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]

-

National Center for Biotechnology Information. (2016). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. [Link]

-

Semantic Scholar. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]

-

Morris, G. M., et al. (2013). Electrophilic fragment-based design of reversible covalent kinase inhibitors. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2024). Discovery of Indazole-Based Selective IRAK4 Inhibitors. [Link]

-

Kumar, V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. [Link]

-

Organic Syntheses. boronic esters. [Link]

- Google Patents. (2016).

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). AXITINIB. [Link]

- Google Patents. (2015).

-

Faridoon, et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research. [Link]

-

Hashimoto, Y. (2015). Targeting Biomolecules with Reversible Covalent Chemistry. Chembiochem. [Link]

-

Medicinal Chemistry Research. (2023). An update on the discovery and development of reversible covalent inhibitors. [Link]

-

PubMed. (2023). An update on the discovery and development of reversible covalent inhibitors. [Link]

-

PubMed. (2023). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. [Link]

-

Rodrigues, F. A. R., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. [Link]

-

ResearchGate. Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester. [Link]

-

ResearchGate. (2013). A comprehensive review on IRAK-4 inhibitors. [Link]

-

ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. [Link]

Sources